molecular formula C8H6Br2O B8294490 5,6-Dibromo-2,3-dihydrobenzo[b]furan

5,6-Dibromo-2,3-dihydrobenzo[b]furan

Cat. No. B8294490
M. Wt: 277.94 g/mol
InChI Key: KVGZTLBNLKGEQS-UHFFFAOYSA-N
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Patent
US08980629B2

Procedure details

NBS (450 mg, 2.53 mmol) was added to a solution of 6-bromo-2,3-dihydrobenzo[b]furan (137) (504 mg, 2.53 mmol) in 15 ml ACN. The reaction mixture was stirred overnight at r.t. The yellow solution was poured into ice-water, extracted with EA. Org. phase was washed with aq. sodium bicarbonate and brine subsequently. After dried over sodium sulfate the org. phase was concentrated to give 676 mg (purity ca. 90%) title compound as dark oil which solidified after standing at r.t.
Name
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
504 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.[Br:9][C:10]1[CH:11]=[CH:12][C:13]2[CH2:17][CH2:16][O:15][C:14]=2[CH:18]=1>C(#N)C>[Br:8][C:11]1[C:10]([Br:9])=[CH:18][C:14]2[O:15][CH2:16][CH2:17][C:13]=2[CH:12]=1

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
504 mg
Type
reactant
Smiles
BrC=1C=CC2=C(OCC2)C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EA
WASH
Type
WASH
Details
phase was washed with aq. sodium bicarbonate and brine subsequently
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After dried over sodium sulfate the org
CONCENTRATION
Type
CONCENTRATION
Details
phase was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC2=C(OCC2)C=C1Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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